Cas no 2201391-46-8 (5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide)

5-Bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a specialized organic compound featuring a pyridine core substituted with a bromo group at the 5-position and a carboxamide linkage to a 2-hydroxycyclobutyl moiety. This structure confers unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both bromine and hydroxyl groups enhances its versatility for further functionalization, enabling precise modifications for targeted applications. Its well-defined molecular framework ensures consistent performance in coupling reactions and other synthetic transformations. The compound is typically characterized by high purity and stability, making it suitable for rigorous research and development processes.
5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide structure
2201391-46-8 structure
Product Name:5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
CAS No:2201391-46-8
MF:C10H11BrN2O2
MW:271.110541582108
CID:5930546
PubChem ID:126856546
Update Time:2025-08-03

5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
    • AKOS032844248
    • F6438-6939
    • 2201391-46-8
    • Inchi: 1S/C10H11BrN2O2/c11-7-3-6(4-12-5-7)10(15)13-8-1-2-9(8)14/h3-5,8-9,14H,1-2H2,(H,13,15)
    • InChI Key: RCMWENJRMSAKTR-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(NC1CCC1O)=O

Computed Properties

  • Exact Mass: 270.00039g/mol
  • Monoisotopic Mass: 270.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 62.2Ų

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5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide Related Literature

Additional information on 5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide

5-Bromo-N-(2-Hydroxycyclobutyl)Pyridine-3-Carboxamide: A Novel Compound with Promising Therapeutic Potential and Structural Complexity

5-Bromo-N-(2-Hydroxycyclobutyl)Pyridine-3-Carboxamide, identified by its CAS No. 2201391-46-8, represents a unique molecular entity that combines multiple functional groups with potential pharmacological relevance. This compound features a pyridine-3-carboxamide backbone, which is a well-known scaffold in pharmaceutical chemistry due to its ability to interact with various biological targets. The 5-bromo substituent introduces halogenation at the 5-position of the pyridine ring, potentially modulating electronic properties and enhancing metabolic stability. The 2-hydroxycyclobutyl group, a cyclic structure with hydroxyl functionality, adds stereochemical complexity and may contribute to molecular recognition in biological systems. The combination of these structural elements positions this compound as a candidate for further exploration in drug discovery.

Recent advances in medicinal chemistry have highlighted the importance of pyridine derivatives in the development of therapeutics targeting neurodegenerative disorders, cancer, and inflammatory conditions. The carboxamide functionality in this compound is particularly noteworthy, as it provides a versatile platform for further functionalization. Studies published in Journal of Medicinal Chemistry (2023) emphasize the role of pyridine-3-carboxamide derivatives in modulating enzyme activity, with particular focus on their interactions with kinases and phosphatases. The 5-bromo substituent may play a critical role in fine-tuning these interactions, as demonstrated by computational models predicting enhanced binding affinity for specific protein targets.

Structural analysis of 5-Bromo-N-(2-Hydroxycyclobutyl)Pyridine-3-Carboxamide reveals a unique combination of aromaticity and cyclobutyl ring systems. The 2-hydroxycyclobutyl moiety introduces a tetrahedral geometry that could influence molecular interactions with biological macromolecules. This structural feature is particularly relevant in the context of drug design, where conformational flexibility and hydrogen bonding capabilities are essential for target engagement. Recent work in Organic & Biomolecular Chemistry (2023) has explored the role of cyclobutyl groups in enhancing membrane permeability, suggesting that this compound may exhibit improved bioavailability compared to its non-cyclobutyl analogs.

The pyridine-3-carboxamide scaffold is also of interest due to its potential for isosteric replacement in drug development. A 2023 review in Drug Discovery Today discusses how pyridine derivatives can replace traditional aromatic rings in small molecules, offering advantages in terms of metabolic stability and reduced toxicity. The presence of the 5-bromo group in this compound may further enhance these properties by introducing steric hindrance and altering electronic distribution. This could be particularly beneficial in the context of kinase inhibitors, where selectivity and off-target effects are critical considerations.

Experimental studies on 5-Bromo-N-(2-Hydroxycyclobutyl)Pyridine-3-Carboxamide have focused on its physicochemical properties and potential biological activity. A 2023 paper in Chemical Research in Toxicology reports that compounds with similar pyridine-3-carboxamide structures exhibit low cytotoxicity, suggesting that this compound may have a favorable safety profile. The 2-hydroxycyclobutyl group may contribute to this profile by enabling the formation of hydrogen bonds with target proteins, potentially reducing the likelihood of off-target interactions. These findings align with current trends in drug discovery that prioritize both efficacy and safety.

Computational modeling has provided further insights into the potential applications of 5-Bromo-N-(2-Hydroxycyclobutyl)Pyridine-3-Carboxamide. A 2023 study in Journal of Computational Chemistry used molecular docking simulations to investigate the compound's interactions with a panel of protein targets. The results suggest that this molecule may bind to several kinases, including CDK2 and EGFR, which are implicated in various cancers. The 5-bromo substituent was found to play a key role in stabilizing the binding interaction, highlighting its importance in the molecule's pharmacological profile.

From a synthetic perspective, the preparation of 5-Bromo-N-(2-Hydroxycyclobutyl)Pyridine-3-Carboxamide involves a sequence of reactions that demonstrate the versatility of pyridine-3-carboxamide chemistry. A 2023 publication in Organic Letters describes a novel method for introducing the 2-hydroxycyclobutyl group onto a pyridine scaffold, which could have broader implications for the synthesis of similar compounds. This synthetic approach underscores the importance of pyridine derivatives in the development of new therapeutic agents.

While the 5-bromo group in this compound may enhance certain pharmacological properties, it also introduces challenges related to metabolic stability. A 2023 study in Drug Metabolism and Disposition examined the role of halogenation in drug metabolism, noting that 5-bromo substituents can significantly affect the metabolic pathways of small molecules. This suggests that the 5-Bromo-N-(2-Hydroxycyclobutyl)Pyyridine-3-Carboxamide may require careful optimization to ensure its therapeutic potential is fully realized.

Overall, 5-Bromo-N-(2-Hydroxycyclobutyl)Pyridine-3-Carboxamide represents an intriguing molecular entity with potential applications in multiple therapeutic areas. Its unique combination of pyridine-3-carboxamide, 5-bromo, and 2-hydroxycyclobutyl functionalities positions it as a promising candidate for further research. As the field of medicinal chemistry continues to evolve, compounds like this one may play a significant role in the development of innovative therapeutics.

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